molecular formula C12H8Br2N2O B11994304 2,4-Dibromo-6-(pyridin-2-yliminomethyl)-phenol

2,4-Dibromo-6-(pyridin-2-yliminomethyl)-phenol

Cat. No.: B11994304
M. Wt: 356.01 g/mol
InChI Key: DMKCSXSPFSKZOB-FRKPEAEDSA-N
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Description

2,4-Dibromo-6-(pyridin-2-yliminomethyl)-phenol is a chemical compound that belongs to the class of brominated phenols This compound is characterized by the presence of two bromine atoms at the 2 and 4 positions of the phenol ring, and a pyridin-2-yliminomethyl group at the 6 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-(pyridin-2-yliminomethyl)-phenol typically involves the bromination of 6-(pyridin-2-yliminomethyl)-phenol. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a temperature range of 0-25°C and stirring the reaction mixture for several hours until the desired product is obtained.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method ensures high efficiency and yield while minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-(pyridin-2-yliminomethyl)-phenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of 2,4-dibromo-6-(pyridin-2-ylmethyl)-phenol.

    Substitution: Formation of 2,4-dimethoxy-6-(pyridin-2-yliminomethyl)-phenol.

Scientific Research Applications

2,4-Dibromo-6-(pyridin-2-yliminomethyl)-phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Studied for its potential therapeutic effects in treating certain diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-(pyridin-2-yliminomethyl)-phenol involves its interaction with specific molecular targets. The bromine atoms and the pyridin-2-yliminomethyl group play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition of specific biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-6-(pyridin-2-yliminomethyl)-phenol
  • 2,4-Dibromo-6-(pyridin-3-yliminomethyl)-phenol
  • 2,4-Dibromo-6-(pyridin-2-ylmethyl)-phenol

Uniqueness

2,4-Dibromo-6-(pyridin-2-yliminomethyl)-phenol is unique due to the presence of both bromine atoms and the pyridin-2-yliminomethyl group, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research.

Properties

Molecular Formula

C12H8Br2N2O

Molecular Weight

356.01 g/mol

IUPAC Name

2,4-dibromo-6-[(E)-pyridin-2-yliminomethyl]phenol

InChI

InChI=1S/C12H8Br2N2O/c13-9-5-8(12(17)10(14)6-9)7-16-11-3-1-2-4-15-11/h1-7,17H/b16-7+

InChI Key

DMKCSXSPFSKZOB-FRKPEAEDSA-N

Isomeric SMILES

C1=CC=NC(=C1)/N=C/C2=C(C(=CC(=C2)Br)Br)O

Canonical SMILES

C1=CC=NC(=C1)N=CC2=C(C(=CC(=C2)Br)Br)O

Origin of Product

United States

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